molecular formula C9H12BrNO2 B1400113 4-Bromo-2-(2-methoxyethoxy)-phenylamine CAS No. 1219730-72-9

4-Bromo-2-(2-methoxyethoxy)-phenylamine

Cat. No.: B1400113
CAS No.: 1219730-72-9
M. Wt: 246.1 g/mol
InChI Key: JMHZROHRIISRKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(2-methoxyethoxy)-phenylamine is an organic compound with the molecular formula C9H12BrNO2 It is a derivative of phenylamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a 2-(2-methoxyethoxy) group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methoxyethoxy)-phenylamine typically involves the bromination of 2-(2-methoxyethoxy)-phenylamine. One common method is to start with 2-(2-methoxyethoxy)-aniline and react it with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 4-position of the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using industrial-grade reagents and equipment. The reaction conditions, such as temperature, solvent, and reaction time, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-methoxyethoxy)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-(2-methoxyethoxy)-phenylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 2-(2-methoxyethoxy)-phenylamine.

    Substitution: Various substituted phenylamine derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-(2-methoxyethoxy)-phenylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine substituent makes it a versatile building block for further functionalization.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.

    Industry: It may be used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-methoxyethoxy)-phenylamine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the methoxyethoxy group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: Similar structure but with a fluorine atom instead of an amine group.

    4-Bromo-2-(2-methoxyethoxy)anisole: Similar structure but with a methoxy group instead of an amine group.

    4-Bromo-2-[2-(2-methoxyethoxy)ethoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an amine group.

Uniqueness

4-Bromo-2-(2-methoxyethoxy)-phenylamine is unique due to the presence of both a bromine atom and a 2-(2-methoxyethoxy) group on the phenyl ring. This combination of substituents provides distinct chemical and physical properties, making it a valuable compound for various applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-bromo-2-(2-methoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHZROHRIISRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701296641
Record name 4-Bromo-2-(2-methoxyethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219730-72-9
Record name 4-Bromo-2-(2-methoxyethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219730-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(2-methoxyethoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701296641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(2-methoxyethoxy)-phenylamine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(2-methoxyethoxy)-phenylamine
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(2-methoxyethoxy)-phenylamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(2-methoxyethoxy)-phenylamine
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(2-methoxyethoxy)-phenylamine
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-(2-methoxyethoxy)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.